molecular formula C8H5BrN2O B1525731 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 878197-68-3

5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1525731
M. Wt: 225.04 g/mol
InChI Key: MKPYXJBRSQWUJN-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It is used in various fields of research and has a molecular weight of 225.04 .


Synthesis Analysis

The synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde involves the condensation of 2-aminopyridines with α-bromoketones . This process is facilitated by the use of microwave irradiation, which provides a clean, high-yielding, and environmentally benign method .


Molecular Structure Analysis

The InChI code for 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H5BrN2O/c9-7-2-1-3-8-10-6 (5-12)4-11 (7)8/h1-5H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature .

Scientific Research Applications

Synthesis Methods

5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives have been synthesized through various methods, contributing to the development of heterocyclic chemistry. Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts. They also achieved good yields of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Additionally, Venkatesham et al. (2011) described a solvent-free method for synthesizing N-benzylidene-2-phenylimidazo[1,2-a]pyridines (R. Venkatesham, A. Manjula, & B. Rao, 2011).

Development of Fluorescent Molecular Rotors

Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties, exploring their viscosity sensing properties (S. D. Jadhav & N. Sekar, 2017).

Applications in Antimicrobial Activity

The antimicrobial activity of imidazo[1,2-a]pyridine derivatives has been a significant area of research. Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacteria (N. Panda, S. Karmakar, & A. K. Jena, 2011).

Catalysis and Chemical Transformations

Research has also focused on the role of these compounds in catalysis and chemical transformations. For instance, Li et al. (2020) presented a synthesis of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through rhodium-catalyzed cascade reactions (Bin Li, Nana Shen, Yujie Yang, Xinying Zhang, & Xuesen Fan, 2020).

Novel Syntheses of Heterocyclic Compounds

The compound and its derivatives have been utilized in the novel synthesis of various heterocyclic compounds. For example, Rogul'chenko et al. (1975) synthesized imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines (G. K. Rogul'chenko, I. Mazur, & P. M. Kochergin, 1975).

Safety And Hazards

The compound is classified as a GHS07 substance, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYXJBRSQWUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722875
Record name 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

878197-68-3
Record name 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Boggs, VI Elitzin, K Gudmundsson… - … Process Research & …, 2009 - ACS Publications
An improved, scalable synthesis of the CXCR4 antagonist GSK812397 is described. This new route was recently scaled up in 50 L fixed equipment to afford 1.2 kg of drug substance in …
Number of citations: 74 pubs.acs.org

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